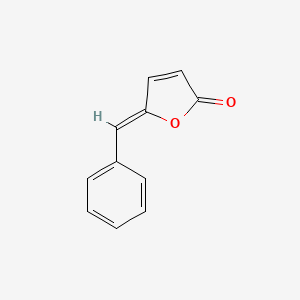

5-Benzylidenefuran-2(5H)-one

Description

Significance of the γ-Alkylidenebutenolide Core in Natural Products and Medicinal Chemistry

The γ-alkylidenebutenolide moiety, characterized by an α,β-unsaturated γ-lactone ring with an alkylidene substituent at the gamma position, is a fundamental structural motif found in a wide array of natural products. mdpi.comrsc.orgscielo.br These compounds have demonstrated a broad spectrum of biological activities, making them a focal point for medicinal chemistry research. semanticscholar.orgresearchgate.net

The biological relevance of the γ-alkylidenebutenolide core is extensive. For instance, compounds containing this scaffold have been reported to exhibit cytotoxic effects against various cancer cell lines. mdpi.comnih.gov Additionally, this structural unit is associated with antimicrobial, anti-inflammatory, and antibiotic properties. scielo.brnih.gov The diverse bioactivities have spurred considerable interest in the synthesis and derivatization of γ-alkylidenebutenolides to develop new therapeutic agents. rsc.orgsemanticscholar.orgresearchgate.net

Natural products featuring the γ-alkylidenebutenolide framework include goniobutenolides A and B, known for their cytotoxicity, and rubrolides, which possess antimicrobial activity. mdpi.comresearchgate.net Other examples are xerulin (B166041) and xerulinic acid, which inhibit cholesterol biosynthesis. mdpi.comresearchgate.net The potency and variety of these natural compounds underscore the importance of the γ-alkylidenebutenolide core as a privileged scaffold in drug discovery. semanticscholar.orgresearchgate.net

Table 1: Examples of Bioactive Natural Products Containing the γ-Alkylidenebutenolide Core

| Natural Product | Biological Activity |

| Goniobutenolides A & B | Cytotoxicity mdpi.comresearchgate.net |

| Rubrolides | Antimicrobial mdpi.comresearchgate.net |

| Xerulin & Xerulinic Acid | Cholesterol Biosynthesis Inhibition mdpi.comresearchgate.net |

| Protoanemonin | Cytotoxic, Antibacterial, Antifungal rsc.org |

| Nostoclides | Cytotoxicity mdpi.com |

Overview of 2(5H)-Furanone Chemistry in Contemporary Organic Synthesis

2(5H)-Furanones, also known as butenolides, are a class of heterocyclic compounds that serve as versatile building blocks in modern organic synthesis. researchgate.netresearchgate.net Their structure, featuring an α,β-unsaturated lactone, provides multiple reactive sites for a variety of chemical transformations. ontosight.ai The 2(5H)-furanone ring is present in numerous biologically significant natural products, further highlighting its importance. researchgate.net

The synthetic utility of 2(5H)-furanones is demonstrated by their role as precursors in the synthesis of diverse heterocyclic systems with potential biological activities. researchgate.netresearchgate.net They can undergo a range of reactions, including cycloadditions, Michael additions, and reactions with nucleophiles, allowing for the construction of complex molecular architectures. researchgate.netontosight.ai For example, the reaction of 2(5H)-furanones with various nitrogen-based nucleophiles has been explored to create novel heterocyclic compounds. researchgate.net

The synthesis of 2(5H)-furanone derivatives themselves is an active area of research. ontosight.ai Methods for their preparation include the oxidation of furfural (B47365) and the cyclization of γ-hydroxy or γ-oxo acids. researchgate.netresearchgate.net The development of stereoselective methods for the synthesis of substituted 2(5H)-furanones is of particular interest, as the stereochemistry often plays a crucial role in the biological activity of the resulting compounds. mdpi.comsemanticscholar.org

The reactivity of the 2(5H)-furanone core allows for the introduction of various substituents, leading to the generation of libraries of compounds for biological screening. researchgate.net For instance, derivatives of 2(5H)-furanone have been investigated for their antimicrobial, antifungal, antitumor, and anti-inflammatory properties. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

35304-86-0 |

|---|---|

Molecular Formula |

C11H8O2 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

(5Z)-5-benzylidenefuran-2-one |

InChI |

InChI=1S/C11H8O2/c12-11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-8H/b10-8- |

InChI Key |

DMWDECPSZZVGPO-NTMALXAHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C=CC(=O)O2 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C=CC(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Benzylidenefuran 2 5h One and Its Analogues

Stereoselective Synthesis of 5-Benzylidenefuran-2(5H)-one Isomers

The biological activity of γ-alkylidenebutenolides, including this compound, is critically dependent on their stereochemistry. Consequently, developing synthetic methods that provide precise control over the E/Z isomerism of the exocyclic double bond is a significant focus for organic chemists.

Vinylogous Mukaiyama Aldol Reactions for Z-Isomer Preference

A highly effective method for the stereocontrolled synthesis of the Z-isomer of this compound analogues is the vinylogous Mukaiyama aldol reaction (VMAR). nih.govresearchgate.net This reaction provides a powerful means of forming carbon-carbon bonds while establishing specific stereochemical relationships. researchgate.net

In a notable one-pot synthesis of (Z)-5-(3′,4′-bis(benzyloxy)benzylidene)furan-2(5H)-one, 2(5H)-furanone is first treated with a base, such as diisopropylethylamine (DIPEA), and a silylating agent like tert-butyldimethylsilyltrifluoromethanesulfonate (TBDMSOTf). This in situ generates a 2-silyloxyfuran intermediate. The TBDMSOTf also functions as a Lewis acid catalyst for the subsequent aldol reaction with an aldehyde, in this case, 3,4-bis(benzyloxy)benzaldehyde. The reaction is completed by adding a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the final elimination step, yielding the target compound in good yield. nih.gov

Theoretical investigations into the reaction mechanism reveal that the preference for the Z-isomer is due to its higher thermodynamic stability. The Z-isomer can adopt a completely planar conformation, which allows for full electronic delocalization between the furanone and the benzylidene rings. This planarity is not achievable in the E-isomer, making the Z-product the energetically favored outcome. nih.gov

Table 1: Key Reagents in Vinylogous Mukaiyama Aldol Reaction for Z-Isomer Synthesis nih.gov

| Role | Reagent |

|---|---|

| Starting Material | 2(5H)-Furanone |

| Aldehyde | 3,4-bis(benzyloxy)benzaldehyde |

| Silylating Agent / Lewis Acid | tert-butyldimethylsilyltrifluoromethanesulfonate (TBDMSOTf) |

| Base (Silylation) | Diisopropylethylamine (DIPEA) |

| Base (Elimination) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

Palladium-Catalyzed Tandem Alkyne–Alkene Cross Coupling/Lactonization Approaches

Palladium catalysis offers versatile and powerful tools for constructing complex molecular architectures, including the 5-alkylidenefuran-2(5H)-one scaffold. While a direct tandem alkyne-alkene cross-coupling/lactonization is not extensively documented for this specific target, related palladium-catalyzed strategies provide a clear pathway to these structures.

One such strategy involves a two-step sequence that begins with a palladium-catalyzed coupling. For instance, the coupling of an alkynylzinc species with a β-haloacrylic acid derivative, catalyzed by palladium, can produce (Z)-2-en-4-ynoic acids. mdpi.com These enynoic acids are key precursors that can then undergo selective lactonization. While the subsequent cyclization to form (Z)-5-alkylidenefuran-2(5H)-ones is often promoted by other catalysts like silver carbonate (Ag₂CO₃), the initial palladium-catalyzed C-C bond formation is crucial for establishing the necessary framework and stereochemistry. mdpi.com

Another advanced approach is the palladium-catalyzed three-component reaction of ynones, imines, and aryl iodides. This method proceeds through a sequence involving a Mannich reaction followed by a chemo- and regioselective oxypalladation and reductive elimination. nih.gov This process efficiently generates fully substituted alkylidene-furan-3(2H)-ones, demonstrating the power of palladium catalysis in multicomponent reactions to build complex heterocyclic systems related to the target compound. nih.gov

General Synthetic Routes to 2(5H)-Furanone Derivatives

Beyond stereoselective methods targeting the exocyclic double bond, numerous strategies exist for the fundamental construction of the 2(5H)-furanone ring itself. These general routes provide access to a wide array of substituted furanones that can serve as precursors to this compound and its analogues.

From Mucohalogen Acids

Mucohalogen acids, such as mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) and mucobromic acid, are highly versatile and reactive starting materials for the synthesis of 2(5H)-furanone derivatives. nih.govresearchgate.net These compounds can be obtained from the oxidation of furfural (B47365). researchgate.net

A common synthetic application involves the acid-catalyzed reaction of mucochloric or mucobromic acid with alcohols. For example, reacting these acids with chiral alcohols like l-menthol or l-borneol yields the corresponding 3,4-dihalo-5-alkoxy-2(5H)-furanones. researchgate.netnih.gov These reactions provide a straightforward entry into functionalized furanone rings, where the halogen atoms at the C3 and C4 positions and the alkoxy group at the C5 position can be further modified. researchgate.netresearchgate.netnih.gov

From Silyloxy Furans and Aldehydes

The reaction between silyloxy furans and aldehydes, a type of aldol reaction, is a cornerstone for synthesizing highly functionalized furanones. ysu.am Specifically, the stereoselective aldol reaction of 3-silyloxyfurans with various aldehydes in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂) produces aldol products in high yields. ysu.am

The diastereoselectivity of this reaction is heavily influenced by the steric bulk of the aldehyde. While sterically unhindered aldehydes may result in a mixture of diastereomers, bulkier aldehydes such as pivaldehyde can lead to the highly selective formation of syn aldol products. ysu.am This method provides a reliable route to furanones with a substituted side chain at the C4 position, which can be further elaborated.

Table 2: Effect of Aldehyde Structure on Diastereoselectivity in Aldol Reaction of 3-Silyloxyfurans ysu.am

| Aldehyde | Diastereoselectivity (syn:anti) |

|---|---|

| n-Hexanal | ~1:1 |

| Isobutyraldehyde | High (favors syn) |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials, adhering to principles of atom economy and process simplicity. mdpi.com An efficient one-pot, telescoped MCR has been developed for the synthesis of substituted furan-2(5H)-one derivatives. This approach is based on the tandem reaction of components such as an aminopropenone derivative, an arylglyoxal, and Meldrum's acid. mdpi.com This strategy is notable for its ability to simultaneously form multiple fragments of the final molecule under mild conditions, often avoiding the need for chromatographic purification. mdpi.com

Catalyst Systems and Reaction Conditions in this compound Synthesis

A prevalent method for the synthesis of these compounds is the base-catalyzed condensation reaction. Organic bases such as piperidine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and diisopropylethylamine (DIPEA) are frequently employed. These catalysts facilitate the deprotonation of the furanone, initiating the condensation with the aldehyde. For instance, the synthesis of (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives, which are structurally related to the target compound, has been achieved with piperidine as a catalyst in refluxing ethanol, yielding products in a range of 41-81%.

In a more complex approach, a vinylogous Mukayama aldol reaction is utilized for the stereocontrolled synthesis of analogues like (Z)-5-(3′,4′-bis(benzyloxy)benzylidene)furan-2(5H)-one. This one-pot reaction involves the use of diisopropylethylamine (DIPEA) and tert-butyldimethylsilyltrifluoromethanesulfonate (TBDMSOTf), followed by the addition of DBU. The reaction is typically carried out in a solvent like dry tetrahydrofuran (THF) at temperatures ranging from -10 °C to room temperature. This method has been shown to produce good yields of the desired Z-isomer. The synthesis of a series of 3-benzyl-5-arylidenefuran-2(5H)-ones, analogues of the naturally occurring nostoclide lactones, also employs a similar strategy with TBDMSOTf, DIPEA, and DBU in dichloromethane, with reactions generally completing within three hours under reflux and affording yields from 31% to 98%.

The choice of solvent and temperature is critical in these syntheses. Solvents such as ethanol, tetrahydrofuran (THF), and dichloromethane are commonly used. The reaction temperature can vary significantly, from low temperatures like -10 °C for the initial steps of the Mukayama aldol reaction to reflux conditions for driving the condensation to completion.

While base catalysis is common, metal catalysts have also been explored, particularly for achieving high stereoselectivity. For example, a bimetallic system involving a gold(I) catalyst and a copper salt has been developed for the construction of (Z)-γ-alkylidenebutenolides from propargyl α-ketoesters. In this system, other metal catalysts such as PtCl2 and PtCl4 were found to give inferior results, highlighting the specificity of the catalytic system.

The following tables summarize the catalyst systems and reaction conditions for the synthesis of this compound and its analogues based on published research findings.

| Catalyst System | Reactants | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Piperidine | 2-Phenylthiazol-4(5H)-one, Substituted Benzaldehydes | Ethanol | 78 °C (Reflux) | 0.5 - 2.5 h | 41 - 81 | |

| DIPEA, TBDMSOTf, DBU | 2(5H)-Furanone, 3,4-Bis(benzyloxy)benzaldehyde | Dry THF | -10 °C to RT | Overnight | Good | |

| DIPEA, TBDMSOTf, DBU | 3-Benzyl-furan-2(5H)-one, Piperonal | Dichloromethane | RT to Reflux | 4 h | 83 | |

| DIPEA, TBDMSOTf, DBU | 3-Benzyl-furan-2(5H)-one analogues, Various Aldehydes | Dichloromethane | Reflux | ~3 h | 31 - 98 | |

| Gold(I) complex, Copper salt | Propargyl α-ketoesters | Toluene | Heating | Not Specified | Not Specified |

Table 1: Overview of Catalyst Systems and Reaction Conditions

| Catalyst | Role | Typical Reaction |

| Piperidine | Base Catalyst | Knoevenagel-type condensation |

| DBU | Base Catalyst | Elimination/Dehydration step |

| DIPEA | Base Catalyst | In situ formation of silyloxyfuran |

| TBDMSOTf | Silylating Agent / Lewis Acid | Vinylogous Mukayama Aldol Reaction |

| Gold(I) / Copper(II) | Metal Catalyst System | Stereoselective cyclization |

Table 2: Roles of Different Catalysts in the Synthesis

Chemical Reactivity and Derivatization Strategies of 5 Benzylidenefuran 2 5h One Scaffolds

Functionalization at the Benzylidene Moiety

The benzylidene aromatic ring offers a prime site for introducing chemical diversity without altering the core furanone structure. Modifications can be achieved through standard aromatic chemistry, such as electrophilic aromatic substitution, or by employing modern cross-coupling techniques if the ring is pre-functionalized with a suitable leaving group.

Electrophilic Aromatic Substitution: The furanone portion of the molecule acts as an electron-withdrawing group due to the conjugated carbonyl, which deactivates the attached benzene (B151609) ring towards electrophilic attack. libretexts.org This deactivating effect directs incoming electrophiles primarily to the meta positions of the benzylidene ring. libretexts.org Standard electrophilic aromatic substitution reactions, including nitration, halogenation, and sulfonation, can be employed to introduce functional groups at these positions. masterorganicchemistry.commsu.edu

Cross-Coupling Reactions: A more versatile strategy involves the use of a pre-functionalized benzylidene ring, such as a bromo- or tosyloxy-substituted variant, as a partner in metal-catalyzed cross-coupling reactions. scispace.com For instance, 5-(4-bromophenyl)-3,4-dimethylfuran-2(5H)-one can be synthesized and subsequently used in Suzuki-Miyaura cross-coupling reactions with various boronic acids. scispace.comresearchgate.net This palladium-catalyzed approach is highly efficient for creating new carbon-carbon bonds, allowing for the synthesis of a wide array of biaryl structures while preserving the furanone core. scispace.comsci-hub.st

| Furanone Substrate | Boronic Acid Partner | Catalyst System | Product |

|---|---|---|---|

| 5-(4-bromophenyl)-3,4-dimethylfuran-2(5H)-one | Phenylboronic acid | Pd(OAc)2, SPhos, K3PO4 | 5-(biphenyl-4-yl)-3,4-dimethylfuran-2(5H)-one |

| 5-(4-bromophenyl)-3,4-dimethylfuran-2(5H)-one | 4-Methoxyphenylboronic acid | Pd(OAc)2, SPhos, K3PO4 | 5-(4'-methoxybiphenyl-4-yl)-3,4-dimethylfuran-2(5H)-one |

| 5-(4-tosyloxyphenyl)-3,4-dimethylfuran-2(5H)-one | Phenylboronic acid | Pd(OAc)2, SPhos, K3PO4 | 5-(biphenyl-4-yl)-3,4-dimethylfuran-2(5H)-one |

Modifications of the Furanone Ring System

The inherent electronic properties of the α,β-unsaturated lactone system in 5-benzylidenefuran-2(5H)-ones make the furanone ring itself susceptible to various chemical modifications, most notably conjugate additions and cycloaddition reactions.

Michael Addition: The furanone scaffold serves as an excellent Michael acceptor. wikipedia.org The electrophilic nature of the C4 carbon, due to conjugation with the C2 carbonyl group, facilitates the 1,4-conjugate addition of a wide range of nucleophiles (Michael donors). wikipedia.orgresearchgate.net This reaction is a powerful tool for C-C and C-heteroatom bond formation at the C4 position, leading to functionalized γ-butyrolactone derivatives. Common nucleophiles include enolates, amines (aza-Michael), and thiols (thia-Michael). wikipedia.org

| Michael Donor (Nucleophile) | Reaction Type | Resulting Adduct Structure |

|---|---|---|

| Diethyl malonate | C-C bond formation | 4-(diethyl malonate)-substituted furanone |

| Piperidine | Aza-Michael Addition | 4-(piperidin-1-yl)-substituted furanone |

| Thiophenol | Thia-Michael Addition | 4-(phenylthio)-substituted furanone |

| Cyanide (e.g., KCN) | C-C bond formation | 4-cyano-substituted furanone |

Cycloaddition Reactions: The conjugated π-system of the this compound scaffold can participate in cycloaddition reactions, providing a route to more complex polycyclic structures. nih.govlibretexts.org For example, it can act as a dienophile or, depending on the reaction partner, as part of a diene system in Diels-Alder [4+2] cycloadditions. nih.gov These reactions are highly valuable for constructing six-membered rings with good stereocontrol. libretexts.org Other types of cycloadditions, such as [8+2] and [3+2] dipolar cycloadditions, can also be envisioned, leading to the formation of various fused ring systems. nih.govbeilstein-journals.org

Formation of Heterocyclic and Non-Heterocyclic Compounds from Furanone Precursors

One of the most significant applications of the furanone scaffold is its use as a precursor for the synthesis of other heterocyclic systems through ring-opening and subsequent recyclization reactions. The reaction with binucleophiles, such as hydrazine (B178648) and its derivatives, is a classic and efficient method for transforming the five-membered furanone ring into a six-membered pyridazinone ring. scholarsresearchlibrary.comsarpublication.com

The reaction is initiated by the nucleophilic attack of one of the hydrazine nitrogen atoms on the electrophilic C2 carbonyl carbon of the furanone. This leads to the opening of the lactone ring. A subsequent intramolecular condensation reaction, where the second nitrogen atom attacks the ketone carbonyl on the resulting open-chain intermediate, leads to the formation of the stable six-membered pyridazinone heterocycle. scholarsresearchlibrary.commetu.edu.tr This transformation is a robust method for accessing a wide range of biologically active pyridazinone derivatives. sarpublication.comresearchgate.net

| Furanone Precursor | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| β-aroyl-α-arylidene-γ-butyrolactone | Hydrazine hydrate | 4-aroyl-6-aryl-2,3,4,5-tetrahydropyridazin-3-one | scholarsresearchlibrary.com |

| Mucochloric acid | Hydrazine derivatives | Fused pyridazinone skeleton | metu.edu.tr |

| 6-Phenyl(3'-aminophenyl)-2,3,4,5-tetrahydro pyridazin-3-one | Aromatic aldehydes | 6-Phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives | grafiati.com |

| 4-oxo-4-arylbut-2-enoic acid (from furanone) | Hydrazine hydrate | 6-Aryl-4,5-dihydropyridazin-3(2H)-one | researchgate.net |

Reactivity of Dihalo-Substituted 2(5H)-Furanones as Versatile Synthetic Intermediates

Dihalo-substituted 2(5H)-furanones, such as mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), are exceptionally reactive and versatile intermediates in organic synthesis. jindunchemistry.com Their high reactivity stems from the combined electronic effects of the conjugated carbonyl group, the double bond, and the two labile halogen atoms at the C3 and C4 positions. jindunchemistry.comresearchgate.net These features make them ideal substrates for a variety of nucleophilic substitution reactions. chemistrysteps.comwikipedia.org

Nucleophiles can readily displace the chlorine atoms, with the substitution pattern often controllable by the reaction conditions. tandfonline.com For example, under basic conditions, reactions with thiols typically lead to substitution at the C4 position, while under acidic conditions, substitution can occur at the C5 hydroxyl group. researchgate.net This differential reactivity allows for the selective introduction of a wide range of functional groups, including arylthio-, amino-, and alkoxy- groups. tandfonline.comnih.gov The resulting highly functionalized furanones can then be used as advanced intermediates for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. jindunchemistry.comnih.gov

| Substrate | Nucleophile/Reagent | Conditions | Major Product |

|---|---|---|---|

| Mucochloric Acid (MCA) | Aromatic/Heterocyclic Thiols | Basic (e.g., Triethylamine) | 4-Arylthio-3-chloro-5-hydroxy-2(5H)-furanone |

| Mucochloric Acid (MCA) | Aromatic/Heterocyclic Thiols | Acidic | 5-Arylthio-3,4-dichloro-2(5H)-furanone |

| 3,4,5-trichloro-furan-2(5H)-one (from MCA) | Propargylamine | 1,4-Dioxane | 1-(prop-2-yn-1-yl)-3,4-dichloro-1H-pyrrol-2(5H)-one |

| Mucochloric Acid (MCA) | Propargyl alcohol | H2SO4 (cat.), Toluene | 5-(prop-2-yn-1-yloxy)-3,4-dichloro-2(5H)-furanone |

Advanced Spectroscopic Analysis and Structural Elucidation Methodologies

Application of Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a crucial chiroptical technique for assigning the absolute configuration of chiral molecules containing chromophores. nih.govhebmu.edu.cn The method relies on the differential absorption of left and right circularly polarized light, which gives rise to positive or negative signals known as Cotton effects (CEs). nih.gov For furanone derivatives, the inherent chromophore of the α,β-unsaturated lactone ring allows for the application of ECD in stereochemical studies. rug.nl

The assignment of the absolute configuration is achieved by comparing the experimentally measured ECD spectrum with the theoretical spectrum calculated using quantum chemical methods, most notably time-dependent density functional theory (TDDFT). hebmu.edu.cn The process involves several key steps:

Conformational Search: A thorough conformational analysis is performed to identify all low-energy conformers of the molecule. hebmu.edu.cn

Geometry Optimization: The geometries of these conformers are then optimized using DFT. hebmu.edu.cn

ECD Calculation: The ECD spectrum for each significant conformer is calculated via TDDFT.

Boltzmann Averaging: A final, weighted-average theoretical spectrum is generated by summing the contributions of each conformer based on their Boltzmann population at a given temperature. hebmu.edu.cn

The absolute configuration is assigned with high confidence if the calculated spectrum for one enantiomer shows a strong correlation with the experimental spectrum. This approach has been successfully applied to stereoisomers of 5-(2-nitro-1-phenylethyl)furan-2(5H)-one, a compound structurally related to the subject of this article. nih.gov The validity of this method was established by comparing the results with known X-ray crystallographic data for similar compounds. nih.gov

For 5-substituted 2(5H)-furanones, a correlation has been established between the sign of the Cotton effects and the absolute configuration at the C5 stereocenter. A study of various 5-alkyl and 5-alkoxy substituted 2(5H)-furanones revealed a consistent pattern. This empirical rule can serve as a rapid method for configurational assignment within this specific class of butenolides. rug.nl The primary electronic transitions responsible for the observed Cotton effects in butenolides are the n→π* and π→π* transitions of the lactone chromophore. researchgate.net

Table 1: Application of ECD in Furanone Stereochemistry

| Technique/Method | Principle | Application to Furanones | Reference |

| Experimental ECD | Measures differential absorption of circularly polarized light by a chiral chromophore. | Provides an experimental spectrum characterized by Cotton effects for chiral 5-substituted furanones. | nih.govrug.nl |

| TDDFT Calculations | Quantum chemical method to predict the ECD spectrum of a molecule. | Calculation of theoretical spectra for (R)- and (S)-enantiomers for comparison with experimental data. | hebmu.edu.cnresearchgate.net |

| Conformational Analysis | Identifies stable low-energy conformers that contribute to the overall ECD spectrum. | Crucial first step before TDDFT calculations to ensure an accurate, Boltzmann-averaged theoretical spectrum. | hebmu.edu.cn |

| Comparison & Assignment | The absolute configuration is assigned by matching the experimental spectrum to the calculated spectrum of a specific enantiomer. | Successfully used to determine the absolute configuration of diastereomers of 5-(2-nitro-1-phenylethyl)furan-2(5H)-one. | nih.gov |

Gauge-Including Atomic Orbitals (GIAO) NMR Chemical Shift Calculations for Relative Configuration

While ECD is used for absolute configuration, the determination of the relative configuration of diastereomers is often accomplished by combining experimental NMR spectroscopy with quantum chemical calculations. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for computing theoretical NMR chemical shifts (δ) and shielding tensors. imist.maresearchgate.net The GIAO/DFT approach is known to yield satisfactory chemical shift predictions for various nuclei. imist.ma

The methodology involves calculating the ¹H and ¹³C NMR chemical shifts for all possible relative isomers of a target molecule. These computed values are then compared against the experimental data. The diastereomer whose calculated shifts most closely match the experimental shifts is assigned as the correct structure. nih.gov To rigorously compare the datasets, statistical metrics such as the Mean Absolute Error (MAE) are often employed. nih.gov

This computational strategy was effectively used to distinguish between the diastereomers of 5-(2-nitro-1-phenylethyl)furan-2(5H)-one. nih.gov The process is as follows:

Structure Generation: 3D models for all possible diastereomers (e.g., (5R,1'R) and (5R,1'S)) are generated.

Geometry Optimization: The geometry of each isomer is optimized, typically using a DFT method.

NMR Calculation: The ¹H and ¹³C NMR shielding constants are calculated for each optimized structure using the GIAO method at a suitable level of theory (e.g., B3LYP functional with a 6-311+G(2d,p) basis set). nih.gov

Shift Referencing: The calculated shielding constants (σ) are converted to chemical shifts (δ) using a reference compound like tetramethylsilane (TMS).

Comparison: The calculated chemical shifts for each isomer are compared with the experimental values, and the isomer with the best fit is identified as the correct relative configuration.

The accuracy of the GIAO method makes it a powerful predictive tool, capable of resolving structural ambiguities where experimental data alone may be inconclusive. rsc.org

Table 2: GIAO NMR Calculation Workflow for Relative Configuration

| Step | Description | Purpose | Reference |

| 1. Isomer Modeling | Create 3D structures for all possible relative configurations (diastereomers). | To have candidate structures for computational analysis. | nih.gov |

| 2. DFT Optimization | Optimize the geometry of each candidate structure to find its lowest energy conformation. | To ensure NMR calculations are performed on a realistic molecular structure. | imist.maresearchgate.net |

| 3. GIAO Calculation | Compute the isotropic magnetic shielding constants for each nucleus (¹H, ¹³C) in each isomer. | To obtain the theoretical NMR parameters for each candidate structure. | nih.govmdpi.com |

| 4. Data Analysis | Convert shielding constants to chemical shifts and compare the theoretical data for each isomer against the experimental NMR data using statistical methods (e.g., MAE). | To quantitatively determine which theoretical structure best matches the real-world sample. | nih.gov |

| 5. Assignment | The isomer with the smallest deviation between calculated and experimental shifts is assigned the correct relative configuration. | To unambiguously determine the stereochemical relationship between chiral centers. | nih.gov |

Advanced NMR Techniques for Structural Confirmation and Conformational Analysis (e.g., HMBC, NOESY)

Beyond one-dimensional ¹H and ¹³C NMR, advanced two-dimensional (2D) NMR techniques are indispensable for confirming the constitution (atom-to-atom connectivity) and exploring the conformational space of 5-benzylidenefuran-2(5H)-one.

Heteronuclear Multiple Bond Correlation (HMBC) is used to identify long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is critical for piecing together the molecular skeleton. For a this compound structure, HMBC can:

Confirm the connectivity between the furanone ring and the benzylidene substituent by showing correlations from the vinylic proton on the benzylidene group to carbons within the phenyl ring and the furanone ring.

Establish the position of substituents on the phenyl ring by observing correlations from aromatic protons to the substituted carbon atoms.

Verify the lactone structure by showing correlations from protons on the ring (e.g., H4, H5) to the carbonyl carbon (C2). researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei. researchgate.net It detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for:

Determining Stereochemistry: For the Z or E configuration of the exocyclic double bond, NOESY can show a correlation between the vinylic proton and either the H4 proton of the furanone ring or protons on the phenyl ring, depending on the geometry.

Conformational Analysis: It can reveal the preferred orientation of the phenyl ring relative to the furanone moiety by identifying which protons on the phenyl ring are spatially close to protons on the furanone core. researchgate.net For example, a NOESY correlation between the vinylic proton and the ortho-protons of the phenyl ring would provide evidence for a specific rotational conformation.

Together, HMBC and NOESY, often used in conjunction with other 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide a comprehensive and detailed picture of the molecule's structure, confirming connectivity and providing insights into its three-dimensional arrangement. researchgate.net

Table 3: Application of Advanced 2D NMR Techniques

| Technique | Information Provided | Example Application for this compound | Reference |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. | Confirming the link between the benzylidene C=C bond and both the phenyl and furanone rings. Identifying the position of the carbonyl group (C2). | researchgate.net |

| NOESY | Through-space correlations between spatially proximate protons. | Determining the E/Z geometry of the exocyclic double bond. Elucidating the rotational conformation of the phenyl ring relative to the furanone ring. | researchgate.net |

| COSY | Through-bond (2-3 bond) ¹H-¹H correlations. | Identifying coupled proton systems, such as adjacent protons on the furanone ring or within the phenyl ring. | researchgate.net |

| HSQC | Direct one-bond ¹H-¹³C correlations. | Assigning which protons are directly attached to which carbon atoms. | researchgate.net |

Computational Chemistry and Theoretical Modeling of 5 Benzylidenefuran 2 5h One

Quantum Mechanical Investigations (Ab Initio, Density Functional Theory)

Quantum mechanical (QM) methods, including Ab Initio and Density Functional Theory (DFT), are fundamental to the computational investigation of 5-Benzylidenefuran-2(5H)-one. These first-principles approaches are employed to elucidate the electronic structure, molecular geometries, and energetic landscapes of the molecule.

Quantum mechanical calculations are instrumental in predicting the three-dimensional structure of this compound with high accuracy. Methods like DFT, often utilizing functionals such as B3LYP, are employed to perform geometry optimizations, which locate the minimum energy conformation of the molecule on its potential energy surface mdpi.comnih.gov. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's spatial arrangement.

Furthermore, these computational methods allow for the determination of key energetic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transitions. A smaller HOMO-LUMO gap generally suggests a higher reactivity.

Theoretical calculations have been used to compare the stability of different isomers of furanone derivatives. For example, in the synthesis of (Z)-5-(3′,4′-bis(benzyloxy)benzylidene)furan-2(5H)-one, DFT calculations revealed that the Z-isomer is more stable due to its ability to adopt a completely planar conformation, which allows for full delocalization between the two rings mdpi.com.

Table 1: Predicted Energetic Properties of a Furanone Derivative using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -0.238 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | 0.025 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 0.263 eV | Indicates the chemical reactivity and kinetic stability. |

Note: The values presented are illustrative and based on calculations for related benzofuran (B130515) derivatives researchgate.net. Actual values for this compound would require specific calculations.

A significant application of quantum mechanical investigations is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, computational chemists can identify the reactants, products, intermediates, and, crucially, the transition states nih.gov. The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to proceed.

DFT calculations have been successfully applied to study the vinylogous Mukayama aldol reaction, a key step in the synthesis of derivatives of this compound mdpi.com. In one study, to simplify the calculations, the tert-butyldimethylsilyl group was replaced by a methoxy (B1213986) group, and benzyloxy substituents were removed mdpi.com. These calculations helped in understanding the stereoselectivity of the reaction by comparing the energies of different reaction pathways and their corresponding transition states mdpi.comresearchgate.net. For instance, the calculations showed that while the exo-conformation of an intermediate was slightly favored, the product obtained from the endo-conformation was significantly more stable, explaining the observed product distribution mdpi.com.

The intrinsic reaction coordinate (IRC) is a computational technique that follows the reaction path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species smu.eduresearchgate.net. This level of detailed analysis provides a comprehensive understanding of the reaction dynamics and the factors controlling its outcome.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics is excellent for studying static structures, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of this compound over time mdpi.comnih.gov. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.

For a molecule like this compound, which has rotatable bonds, MD simulations can reveal the different conformations the molecule can adopt in various environments, such as in different solvents nih.gov. By analyzing the simulation trajectory, one can identify the most populated conformational states and the transitions between them. This is particularly important for understanding how the molecule's shape might change upon interaction with a biological target.

The root-mean-square deviation (RMSD) and radius of gyration (Rg) are common metrics used in MD simulations to assess the stability of the molecule's conformation and its compactness, respectively mdpi.com. Free energy landscapes can also be constructed from MD simulations to visualize the relative stabilities of different conformations nih.gov.

In Silico Docking Studies for Ligand-Target Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor nih.govnih.gov. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound and its derivatives, which may possess biological activity, docking studies can be used to screen for potential protein targets. The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of the target protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction nih.govresearchgate.net.

These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex nih.gov. For example, a docking study of furan-containing compounds could identify specific amino acid residues in a protein's active site that are crucial for binding. This information is invaluable for the rational design of more potent and selective analogs of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govnih.gov. QSAR models are powerful tools for predicting the activity of new, unsynthesized compounds and for guiding the design of molecules with improved properties.

In a QSAR study of this compound derivatives, a dataset of compounds with known biological activities would be used. For each compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to build a model that correlates the descriptors with the observed activity researchgate.netresearchgate.net. A robust QSAR model should have good predictive power, which is typically assessed through internal and external validation techniques.

The resulting QSAR model can provide valuable insights into the structural features that are important for the desired biological activity. For instance, a model might reveal that a specific substituent at a particular position on the furanone ring leads to a significant increase in activity. These design principles can then be used to guide the synthesis of new, more potent analogs of this compound.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Branching of the molecular skeleton. |

| Geometrical | Molecular Surface Area | Three-dimensional shape and size. |

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Lipophilic | LogP | Hydrophobicity of the molecule. |

Structure Activity Relationship Sar Studies of 5 Benzylidenefuran 2 5h One Derivatives

Impact of Substituents on Biological Potency and Selectivity

The introduction of various substituents onto the 5-benzylidenefuran-2(5H)-one scaffold has a profound effect on the resulting biological activity. The electronic and steric properties of these functional groups can modulate the molecule's interaction with biological targets, thereby influencing its potency and selectivity.

Research into analogues of nostoclides, a class of naturally occurring γ-alkylidenebutenolides, has shown that the nature of groups on the benzylidene ring significantly influences cytotoxicity. It has been observed that the presence of more polar groups, such as a hydroxyl (-OH) group, is associated with increased bioactivity. Conversely, the introduction of a bromine atom to the benzyl (B1604629) group attached at the C-3 position of the furanone ring generally leads to a decrease in cytotoxic activity.

In related heterocyclic structures, such as benzofurans and coumarins, similar principles apply. For instance, in a series of benzofuran (B130515) derivatives, a compound with a methyl group at C-3 and a methoxy (B1213986) group at C-6 showed significantly higher potency compared to unsubstituted or differently substituted analogues. SAR studies on coumarin (B35378) derivatives have demonstrated that the presence of electron-withdrawing groups, like nitro (-NO2) or acetate, and short aliphatic chains enhances antifungal activity. For marine-derived furanones investigated as quorum-sensing inhibitors, the presence of halogens was found to improve binding against various bacterial receptors. These findings suggest that both the electronic properties and the size of the substituents are critical determinants of biological potency.

| Scaffold/Analogue | Substituent Modification | Impact on Biological Activity | Reference(s) |

| 3-Benzyl-5-arylidenefuran-2(5H)-one (Nostoclide Analogue) | Addition of -OH group to benzylidene ring | Increased cytotoxic bioactivity | |

| 3-Benzyl-5-arylidenefuran-2(5H)-one (Nostoclide Analogue) | Addition of Bromine to benzyl group at C-3 | Decreased cytotoxic activity | |

| Marine-Derived Furanones | Presence of Halogens | Improved binding to quorum sensing receptors | |

| Marine-Derived Furanones | Shorter alkyl side chains | Stronger binding against RhlR receptor | |

| Coumarin Derivatives | Addition of electron-withdrawing groups (e.g., -NO2) | Favors antifungal activity | |

| Coumarin Derivatives | Addition of short aliphatic chains | Favors antifungal activity |

Role of Stereochemistry (Z/E Isomerism) in Bioactivity

The stereochemistry of the exocyclic double bond in this compound derivatives, which gives rise to Z and E isomers, is a critical factor in determining their biological activity. A significant number of naturally occurring γ-alkylidenebutenolides possess the Z configuration.

In the synthesis of nostoclide analogues, it was found that nearly all the synthesized lactones exhibited the (Z) configuration, a determination confirmed through 2-D NOESY experiments which showed a nuclear Overhauser effect (NOE) between specific protons (H-4 and H-6). Theoretical calculations have provided insight into the relative stability of these isomers. While in some specific nostoclide analogues the E configuration was calculated to be more stable, for the majority of analogues, the Z isomer is energetically favored.

Further studies on the synthesis of (Z)-5-(3′,4′-bis(benzyloxy)benzylidene)furan-2(5H)-one reinforce this observation. Although E-isomers are generally less stable than their Z-counterparts, the formation of Z-isomers can be synthetically challenging without a β-substituent. The higher stability of the Z-isomer is attributed to its ability to adopt a completely planar conformation. This planarity allows for full electronic delocalization between the furanone and the benzylidene rings, a stabilizing feature that the non-planar E-isomer cannot achieve. This inherent stability and prevalence of the Z configuration in bioactive natural products suggest that this specific geometry is often optimal for target interaction.

| Isomer | Relative Stability | Structural Reason for Stability | Prevalence | Reference(s) |

| Z-isomer | Generally more stable | Capable of assuming a completely planar conformation, allowing for full electronic delocalization between the two rings. | Common in naturally occurring γ-alkylidenebutenolides and synthetic analogues. | |

| E-isomer | Generally less stable | Unable to assume a fully planar conformation, limiting electronic delocalization. | Less common; formation is often thermodynamically disfavored. |

SAR Insights from Analogues of Naturally Occurring Furanones

Naturally occurring furanones serve as valuable templates for the design and synthesis of new bioactive molecules. The γ-alkylidenebutenolide structural motif is found in a wide array of natural products known for diverse biological activities, including cytotoxicity and antimicrobial effects.

Analogues of the natural cytotoxic agents, the nostoclides, have been synthesized to explore SAR. These studies revealed that even without certain features of the natural product, such as an isopropyl group at the C-4 position, moderate cytotoxicity could be achieved. The key SAR findings in this series were that polar groups on the benzylidene ring enhance activity, while a bromine on the C-3 benzyl group diminishes it.

The red alga Delisea pulchra produces halogenated furanones that inhibit bacterial colonization by interfering with quorum sensing (QS), a cell-to-cell communication system. This has inspired the synthesis of numerous furanone analogues as QS inhibitors. SAR studies on these compounds show that the side chain on the furanone ring is important for activity. For example, furanones with side chains have demonstrated efficacy in reducing biofilm formation by S. typhimurium. Furthermore, marine-derived furanones are structural analogues of bacterial autoinducers (AIs) and can interfere with QS signaling pathways. Molecular modeling studies suggest that substituents on the furanone backbone affect selective binding to QS receptors; for instance, the presence of halogens can improve binding.

| Natural Furanone/Class | Biological Activity | SAR Insights from Analogues | Reference(s) |

| Nostoclides | Cytotoxicity | Moderate cytotoxicity is retained without the C-4 isopropyl group. Polar groups on the benzylidene ring increase activity, while a bromine on the C-3 benzyl group reduces it. | |

| Goniobutenolides A and B | Cytotoxicity | The γ-alkylidenebutenolide core is a key structural moiety for bioactivity. | |

| Xerulin (B166041) and Xerulinic acid | Inhibition of cholesterol biosynthesis | The γ-alkylidenebutenolide core is a key structural moiety for bioactivity. | |

| Halogenated Furanones (from Delisea pulchra) | Quorum Sensing Inhibition, Anti-biofilm | Side chains on the furanone ring are important for activity. Halogenation can improve binding to bacterial receptors. |

Mechanistic Investigations of Biological Activities Non Clinical Focus

Modulation of Enzymatic Pathways

5-Benzylidenefuran-2(5H)-one and its analogs have been shown to interact with and modulate the activity of several key enzymes, playing a role in various biological processes.

Tyrosinase Inhibition:

Derivatives of this compound have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The inhibitory activity is largely influenced by the substitution pattern on the benzylidene ring. For instance, (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one analogs, which share a similar structural motif, have demonstrated significant tyrosinase inhibition, with some derivatives being considerably more potent than the well-known inhibitor, kojic acid. Kinetic studies have revealed that these compounds often act as competitive inhibitors, suggesting they bind to the active site of the enzyme. Specifically, derivatives with hydroxyl and methoxy (B1213986) groups on the benzylidene ring have shown strong to moderate inhibitory activity. For example, a (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analog with a 2,4-dihydroxy substituent exhibited significantly enhanced tyrosinase inhibitory activity, with IC50 values of 1.60 µM (L-tyrosine as substrate) and 2.86 µM (L-DOPA as substrate). nih.gov Another study on (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives also identified compounds with potent, competitive inhibition of mushroom tyrosinase. semanticscholar.org

Interactive Data Table: Tyrosinase Inhibitory Activity of this compound Derivatives

| Derivative | Substituent on Benzylidene Ring | Substrate | IC50 (µM) | Inhibition Type | Source |

| Analog 1 | 4-methoxy | L-tyrosine | 36.95 | - | nih.gov |

| Analog 1 | 4-methoxy | L-DOPA | 58.43 | - | nih.gov |

| Analog 10 | 2,4-dihydroxy | L-tyrosine | 1.60 | Competitive | nih.gov |

| Analog 10 | 2,4-dihydroxy | L-DOPA | 2.86 | Competitive | nih.gov |

| Analog 15 | 3-bromo-4-hydroxy | L-tyrosine | 18.09 | Competitive | nih.gov |

| Analog 15 | 3-bromo-4-hydroxy | L-DOPA | 6.92 | Competitive | nih.gov |

| Kojic Acid | - | L-tyrosine | 27.41 | - | nih.gov |

| Kojic Acid | - | L-DOPA | 24.09 | - | nih.gov |

Protein Kinase Inhibition:

Certain derivatives of this compound have been investigated for their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways. For example, (E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one derivatives have been identified as inhibitors of protein tyrosine kinase 6 (PTK6). nih.govresearchgate.net Specific compounds within this series demonstrated low micromolar IC50 values and exhibited selectivity for PTK6, inhibiting its catalytic activity both in vitro and at the cellular level. nih.govresearchgate.net

Metallo-β-lactamase Inhibition:

Currently, there is a lack of direct scientific evidence specifically investigating the inhibitory effects of this compound on metallo-β-lactamases. These enzymes are a significant contributor to bacterial antibiotic resistance, and the identification of novel inhibitors is an active area of research. nih.govnih.gov

There is no direct scientific evidence to date detailing the impact of this compound on cholesterol biosynthesis. The intricate pathway of cholesterol synthesis involves numerous enzymatic steps, with HMG-CoA reductase being a key regulatory enzyme and a common target for therapeutic intervention. nih.gov Further research is required to determine if this compound or its derivatives interact with any of the enzymes involved in this critical biosynthetic process.

Receptor Interaction Studies (e.g., Cannabinoid Receptors, Bradykinin (B550075) Receptors)

The interaction of this compound with specific cellular receptors remains an area with limited investigation.

Cannabinoid Receptors:

To date, no published studies have specifically examined the binding affinity or modulatory effects of this compound on cannabinoid receptors (CB1 and CB2). These receptors are key components of the endocannabinoid system and are involved in a wide range of physiological processes. nih.govresearchgate.netresearchgate.netnih.gov

Bradykinin Receptors:

Similarly, there is a lack of research on the interaction between this compound and bradykinin receptors (B1 and B2), which are involved in inflammation and pain signaling. nih.govresearchgate.net

Antioxidant Mechanisms and Radical Scavenging Properties

Several studies have suggested that derivatives of this compound possess antioxidant and radical scavenging properties. The mechanism of action is often attributed to their chemical structure, which can donate a hydrogen atom to neutralize free radicals. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to quantify this activity. For instance, certain (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs have demonstrated strong antioxidant capacities. nih.gov Similarly, (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives have shown potent scavenging of DPPH and ABTS radicals. semanticscholar.org The specific mechanisms and the structure-activity relationships for the antioxidant properties of this compound itself require more detailed investigation.

Interactive Data Table: Radical Scavenging Activity of this compound Related Compounds

| Compound Type | Assay | IC50 (µg/mL) | Source |

| Turmeric Ethanol Extract | DPPH | 4.424 ± 0.123 | nih.gov |

| Turmeric Ethanol Extract | ABTS | 3.514 ± 0.052 | nih.gov |

| Trolox (Standard) | DPPH | 3.765 ± 0.083 | nih.gov |

| Trolox (Standard) | ABTS | 2.926 ± 0.029 | nih.gov |

Interference with Microbial Virulence Mechanisms (e.g., Biofilm Formation, Quorum Sensing)

The furanone core of this compound is known to interfere with bacterial communication systems, thereby affecting their virulence.

Biofilm Formation and Quorum Sensing Inhibition:

Furanone derivatives have been extensively studied for their ability to inhibit quorum sensing (QS), a cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. By acting as antagonists to QS signaling molecules, these compounds can disrupt these processes. For example, 2(5H)-furanone has been shown to inhibit biofilm formation in Pseudomonas aeruginosa and other bacteria. ulster.ac.ukmdpi.com Studies on 5-benzylidenethiazolidin-4-one derivatives, which are structurally related to the subject compound, have also demonstrated significant reduction in the biofilm-forming abilities of P. aeruginosa. The anti-biofilm activity is often concentration-dependent, with some compounds showing over 50% reduction in biofilm formation at their minimum inhibitory concentration (MIC). The precise molecular interactions and the spectrum of bacterial species affected by this compound require further detailed investigation.

Interactive Data Table: Biofilm Inhibition by Furanone and Thiazolidinone Derivatives

| Compound Type | Bacterial Strain | Concentration | % Biofilm Reduction | Source |

| 5-methylthiazole based thiazolidinone 8 | P. aeruginosa | MIC | > 50% | |

| 5-methylthiazole based thiazolidinone 13 | P. aeruginosa | MIC | > 50% | |

| 5-methylthiazole based thiazolidinone 14 | P. aeruginosa | MIC | > 50% | |

| 2(5H)-Furanone | Aeromonas hydrophila | 0.2 mg/mL | 83% | ulster.ac.uk |

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Methodologies for Complex Furanone Architectures

Future synthetic research should focus on the development of innovative methodologies to construct more complex and diverse furanone architectures based on the 5-benzylidenefuran-2(5H)-one core. While numerous methods exist for the synthesis of furanones, there is a need for strategies that allow for precise control over stereochemistry and the introduction of diverse functional groups.

One promising area is the use of transition-metal-catalyzed cross-coupling reactions to append various substituents to the furanone ring and the benzylidene moiety. Methodologies such as Suzuki, Heck, and Sonogashira couplings could be employed to introduce aryl, vinyl, and alkynyl groups, respectively, thereby creating libraries of novel analogues with potentially enhanced biological activities.

Furthermore, the development of asymmetric synthetic routes to chiral this compound derivatives is of high importance. Many biologically active molecules are chiral, and their therapeutic efficacy often resides in a single enantiomer. The exploration of chiral catalysts and auxiliaries in reactions such as aldol condensations and cyclizations could provide access to enantiomerically pure furanones.

The application of photoredox catalysis offers another exciting frontier for the synthesis of complex furanone architectures. Light-mediated reactions can enable unique transformations that are not accessible through traditional thermal methods, allowing for the construction of intricate molecular frameworks under mild conditions.

Finally, diversity-oriented synthesis (DOS) strategies could be employed to rapidly generate a wide range of structurally diverse furanone-based compounds. By combining different building blocks and reaction pathways, DOS can lead to the discovery of novel scaffolds with unforeseen biological activities.

| Synthetic Methodology | Potential Application to this compound | Desired Outcome |

| Transition-Metal Catalysis | Functionalization of the furanone ring and benzylidene moiety. | Creation of diverse analogue libraries. |

| Asymmetric Synthesis | Enantioselective synthesis of chiral derivatives. | Access to enantiomerically pure compounds with potentially improved therapeutic profiles. |

| Photoredox Catalysis | Novel C-C and C-X bond formations. | Construction of complex molecular architectures under mild conditions. |

| Diversity-Oriented Synthesis | Rapid generation of a wide range of structurally diverse compounds. | Discovery of novel scaffolds with unique biological activities. |

Advanced Computational Design of Next-Generation this compound Analogues

Computational chemistry and molecular modeling are indispensable tools for the rational design of next-generation this compound analogues with improved potency, selectivity, and pharmacokinetic properties.

Structure-based drug design (SBDD) approaches can be utilized when the three-dimensional structure of the biological target is known. Molecular docking simulations can predict the binding modes and affinities of novel this compound derivatives, guiding the design of compounds with enhanced interactions with the target protein. For instance, in the context of quorum sensing inhibition, docking studies can be used to design analogues that bind more effectively to the ligand-binding domains of bacterial transcriptional regulators like LasR. stanford.edu

Ligand-based drug design (LBDD) methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are valuable when the target structure is unknown. mdpi.commdpi.com By correlating the structural features of a series of this compound analogues with their biological activities, QSAR models can be developed to predict the activity of untested compounds and guide the design of more potent molecules.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound analogues and their interactions with biological targets over time. These simulations can help to understand the conformational changes that occur upon binding and to identify key residues involved in the interaction, further refining the design of new inhibitors.

The use of machine learning and artificial intelligence (AI) is an emerging area in drug discovery that can be applied to the design of novel furanone derivatives. AI algorithms can be trained on large datasets of chemical structures and biological activities to identify complex patterns and predict the properties of new compounds with high accuracy.

| Computational Method | Application in Furanone Analogue Design | Potential Outcome |

| Molecular Docking | Predicting binding modes and affinities to target proteins. | Design of analogues with improved target engagement. |

| QSAR | Correlating chemical structure with biological activity. | Prediction of the potency of novel compounds. |

| Molecular Dynamics | Simulating the dynamic interactions between ligands and targets. | Understanding of binding mechanisms and conformational changes. |

| Machine Learning/AI | Identifying patterns in large datasets to predict compound properties. | Accelerated discovery of novel and potent furanone derivatives. |

Exploration of Undiscovered Mechanistic Pathways for Bioactivity

While the quorum sensing inhibitory activity of furanones is well-documented, the full spectrum of their biological mechanisms remains to be elucidated. Future research should aim to uncover novel mechanistic pathways through which this compound and its derivatives exert their biological effects.

One area of interest is the potential for these compounds to act as covalent inhibitors . The α,β-unsaturated lactone moiety in the furanone ring is a Michael acceptor and could potentially form covalent bonds with nucleophilic residues, such as cysteine or lysine, in target proteins. This mode of action could lead to irreversible inhibition and prolonged therapeutic effects.

Investigations into the off-target effects of this compound analogues are also crucial. While often considered undesirable, understanding off-target interactions can reveal new therapeutic opportunities and provide a more complete picture of a compound's biological profile. Proteomic and transcriptomic studies can be employed to identify proteins and cellular pathways that are modulated by these compounds beyond their primary targets.

Furthermore, exploring the potential of this compound derivatives to modulate eukaryotic signaling pathways is a promising avenue. While much of the research has focused on their effects on bacteria, these compounds may also interact with proteins in mammalian cells, leading to effects on processes such as inflammation, apoptosis, and cell proliferation. For example, some furanone derivatives have been shown to induce cell cycle arrest in cancer cells, suggesting that they may target key regulators of the cell cycle. nih.govnih.gov

Finally, the role of the gut microbiome in the metabolism and bioactivity of this compound is an unexplored area. The gut microbiota can transform xenobiotics into metabolites with altered biological activities. Studying these transformations could lead to a better understanding of the in vivo efficacy and potential side effects of these compounds.

| Research Area | Focus of Investigation | Potential Discovery |

| Covalent Inhibition | Interaction with nucleophilic residues in target proteins. | Irreversible inhibitors with prolonged therapeutic effects. |

| Off-Target Effects | Identification of unintended molecular targets. | New therapeutic applications and a better understanding of the overall biological profile. |

| Eukaryotic Signaling | Modulation of pathways such as inflammation and apoptosis. | Novel therapeutic agents for diseases such as cancer and inflammatory disorders. |

| Gut Microbiome Metabolism | Transformation of furanones by gut bacteria. | Understanding of in vivo bioactivity and the role of microbial metabolites. |

Design of Targeted Chemical Probes for Biological Systems

To further elucidate the mechanisms of action and identify the cellular targets of this compound, the design and synthesis of targeted chemical probes are essential. These probes are valuable tools for chemical biology and can provide critical insights into the interactions of small molecules with their biological targets in a complex cellular environment.

Activity-based probes (ABPs) can be designed to covalently label the active sites of target enzymes. nih.gov An ABP based on the this compound scaffold would typically consist of the furanone core as the reactive group, a linker, and a reporter tag (e.g., a fluorophore or biotin). These probes can be used to identify and profile the activity of target enzymes in complex biological samples.

Fluorescently labeled probes can be synthesized by attaching a fluorescent dye to the this compound molecule. lubio.ch These probes allow for the visualization of the subcellular localization of the compound and its target through fluorescence microscopy. This can provide valuable information about where the compound accumulates in the cell and where it interacts with its target.

Biotinylated probes incorporate a biotin tag, which allows for the affinity-based purification of the target protein. nih.govnih.gov After treating cells or cell lysates with the biotinylated probe, the probe-target complex can be captured using streptavidin-coated beads. The captured protein can then be identified by mass spectrometry, providing a direct method for target identification.

The development of photoaffinity probes is another powerful strategy for target identification. rsc.org These probes contain a photoreactive group that, upon irradiation with UV light, forms a covalent bond with the target protein. This allows for the capture of both covalent and non-covalent interactions.

| Probe Type | Design Principle | Application |

| Activity-Based Probe | Covalent labeling of enzyme active sites. | Identification and profiling of target enzyme activity. |

| Fluorescent Probe | Attachment of a fluorescent dye. | Visualization of subcellular localization and target engagement. |

| Biotinylated Probe | Incorporation of a biotin tag for affinity purification. | Direct identification of target proteins. |

| Photoaffinity Probe | Use of a photoreactive group for covalent cross-linking. | Capturing both covalent and non-covalent protein interactions. |

Q & A

Q. What are the common synthetic routes for 5-Benzylidenefuran-2(5H)-one, and how do reaction conditions influence yield?

The synthesis of this compound typically involves Claisen-Schmidt condensation between furan-2(5H)-one derivatives and benzaldehyde analogs. Key steps include:

- Base-catalyzed aldol condensation : Using NaOH or KOH in ethanol/water mixtures at 60–80°C to facilitate enolate formation and subsequent dehydration.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 10–15 minutes) and improves yield (up to 85%) compared to conventional heating .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while protic solvents (e.g., ethanol) may lower byproduct formation .

Yield discrepancies (40–85%) often arise from steric hindrance in substituted benzaldehydes or incomplete dehydration.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- IR spectroscopy : Confirms lactone C=O stretching (~1770 cm⁻¹) and conjugated C=C bonds (~1675 cm⁻¹) .

- ¹H/¹³C NMR : Aromatic protons (δ 6.9–7.3 ppm) and the exocyclic methylene proton (δ 5.8–6.1 ppm) are diagnostic. Contradictions in chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism in polar solvents .

- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives, particularly when substituents introduce chiral centers .

Q. What preliminary biological activities have been reported for this compound derivatives?

- Antimicrobial activity : Substituted derivatives (e.g., nitro or chloro groups) show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer potential : In vitro assays against MCF-7 breast cancer cells reveal IC₅₀ values of 12–45 µM, correlating with electron-withdrawing substituents enhancing cytotoxicity .

Advanced Research Questions

Q. How do reaction mechanisms differ between acid- and base-catalyzed syntheses of this compound?

- Base-catalyzed pathways : Proceed via enolate intermediates, favoring α,β-unsaturated lactone formation. Competing side reactions (e.g., Michael addition) are minimized by controlled pH (8–10) .

- Acid-catalyzed routes : Involve protonation of the carbonyl oxygen, accelerating electrophilic aromatic substitution. However, these methods risk lactone ring opening under strong acidic conditions (e.g., H₂SO₄) .

Mechanistic studies using deuterium labeling (e.g., D₂O) and kinetic isotope effects can clarify proton transfer steps .

Q. What strategies optimize regioselectivity in the synthesis of substituted this compound analogs?

- Directed ortho-metalation : Using directing groups (e.g., methoxy or halogens) to control substitution patterns on the benzylidene moiety .

- Cross-metathesis : Grubbs catalysts enable selective introduction of alkenyl or aryl groups without disrupting the lactone ring .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict favored transition states for substituent placement, reducing trial-and-error synthesis .

Q. How can contradictory biological activity data be reconciled across studies?

Discrepancies in bioactivity often stem from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. HepG2) or microbial strains.

- Solubility limitations : Poor aqueous solubility of hydrophobic derivatives may lead to underestimated IC₅₀ values. Use of DMSO carriers (>1% v/v) can introduce artifacts .

- Metabolic instability : Rapid degradation in serum-containing media reduces apparent potency. Stability studies (e.g., LC-MS/MS) are critical for validation .

Q. What is the role of this compound in natural product synthesis?

This scaffold serves as a precursor for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.